molecular formula C19H21ClN2O3S B15039812 2-{[(4-Chloro-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-Chloro-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15039812
M. Wt: 392.9 g/mol
InChI Key: GTNUEVOPBAEYRM-UHFFFAOYSA-N
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Description

2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, an acetamido linkage, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the chlorination of 4-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid.

    Amidation: The phenoxyacetic acid derivative is then converted to its corresponding acetamide through an amidation reaction with an appropriate amine.

    Cyclization: The acetamido intermediate undergoes cyclization with a suitable thiophene derivative to form the tetrahydrobenzothiophene core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound shares the chlorinated phenoxy group but differs in its overall structure and reactivity.

    4-(4-Chloro-3-methylphenoxy)benzoic acid: Another similar compound with a chlorinated phenoxy group, but with a benzoic acid core instead of a tetrahydrobenzothiophene core.

    CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid: This compound has a similar acetamido linkage but differs in its overall structure and specific functional groups.

Uniqueness

2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a chlorinated phenoxy group, an acetamido linkage, and a tetrahydrobenzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H21ClN2O3S/c1-10-3-5-13-15(7-10)26-19(17(13)18(21)24)22-16(23)9-25-12-4-6-14(20)11(2)8-12/h4,6,8,10H,3,5,7,9H2,1-2H3,(H2,21,24)(H,22,23)

InChI Key

GTNUEVOPBAEYRM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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